Home > Products > Screening Compounds P91012 > 3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide
3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide -

3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide

Catalog Number: EVT-4764068
CAS Number:
Molecular Formula: C15H20N2O3
Molecular Weight: 276.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-1,4-Dihydro-7-(trans-3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid (Voreloxin)

  • Compound Description: Voreloxin is a novel replication-dependent DNA-damaging agent. It is being investigated for the treatment of platinum-resistant ovarian cancer and acute myeloid leukemia []. It undergoes minimal cytochrome P450 and UDP glucuronosyltransferase-mediated metabolism.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist []. It exhibits high affinity for LTD4 receptors, effectively blocking LTE4-induced bronchoconstriction.

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound is investigated for its use as a medicament and exists as novel hydrates and polymorphs [, ].

N-[(Ethyl-1-pyrrolidinyl-2)methyl]methoxy-2-sulfamoyl-5-benzamide (Sulpiride)

  • Compound Description: Sulpiride is a benzamide derivative known for its neuroleptic properties []. It exhibits a complex effect on gastrointestinal motility, attributed to its influence on cholinergic neurons and direct effects on gastrointestinal muscle [].

(R)-(+)- and (S)-(-)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ([125I]IBZM)

  • Compound Description: [125I]IBZM, specifically the (S)-(-) enantiomer, displays high affinity for dopamine D-2 receptors []. It is a potential imaging agent for investigating dopamine D-2 receptors in the central nervous system.

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor []. This compound exhibits promising therapeutic potential for enhancing cognitive performance in neuropsychiatric and neurodegenerative disorders.

2-(butyl-1-sulfonylamino)-n-[1(r)-(6-methoxy-pyridin-3-yl)-propyl]-benzamide

  • Compound Description: This compound is recognized for its potential in treating and preventing atrial arrhythmias, specifically atrial fibrillation and atrial flutter [, ].

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: YM-09151-2 is a potent neuroleptic agent []. Labeled versions of this compound ([carbonyl-14C]YM-09151-2 and (Methoxy-d3)YM-09151-2) are used in biochemical studies to understand its metabolism and pharmacokinetics.

N-[(2RS,3SR)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride (YM-09151-1)

  • Compound Description: YM-09151-1 is a potent neuroleptic drug with known antipsychotic activity []. Structural studies highlight the importance of specific molecular features, such as the surface exposure of the pyrrolidine nitrogen atom, in its neuroleptic activity.

N-[(1-allyl-2-pyrrolidinyl)methyl]-6-methoxy-1H-benzotriazole-5-carboxamide hydrochloride (Alizapride)

  • Compound Description: Alizapride is a neuroleptic drug [, ]. Structural studies reveal a planar benzamide moiety stabilized by an intramolecular hydrogen bond. The pyrrolidine side chain adopts a folded conformation, further stabilized by an intramolecular hydrogen bond.

3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562)

  • Compound Description: GR-55562 is a potent and selective antagonist of the 5-HT1B receptor []. Modifications to this compound, specifically O-methylation and variations in the alkylamino side chain, can significantly alter its intrinsic activity at the h5-HT1B receptor.

(2S,4S)-4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide (TKS159)

  • Compound Description: TKS159 acts as a chiral template in supramolecular enantiodifferentiating photocyclodimerization reactions []. Its unique hydrogen-bonding and shielding motif enable enantioface-selective binding of 2-anthracenecarboxylic acid.

N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives

  • Compound Description: This series of spirothiazolidinone compounds demonstrated promising antiviral activity against influenza A/H3N2 virus and human coronavirus 229E [].
  • Compound Description: These rimcazole analogs, along with rimcazole itself, exhibit a dual affinity for sigma receptors (σRs) and the dopamine transporter (DAT) []. This dual action leads to a decrease in the maximal rates of cocaine self-administration, suggesting a potential target approach for treating cocaine abuse.
  • Compound Description: These compounds are proposed as potential modulators for CIITA-I, a master regulator of MHCII expression, based on docking and molecular dynamics simulation studies []. Inhibition of CIITA is suggested as a possible therapeutic target for inflammatory and autoimmune diseases.

Benzamide [3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl]-N,4-dimethyl-, (−)-(9CI); PH-797804]

  • Compound Description: PH-797804 is a potent and selective inhibitor of the p38 mitogen-activated protein (MAP) kinase []. It exhibits anti-inflammatory activity in both preclinical models and clinical studies.

N2-(N,N-dimethyl-l-valyl)-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[(2-phenylethyl)]amino]propyl]-1-pyrrolidinyl]-1-[(S)-1-methylpropyl]-4-oxobutyl]-N-methyl-l-valinamide (TZT-1027)

  • Compound Description: TZT-1027 is a cytotoxic dolastatin 10 derivative that inhibits microtubule assembly by binding to tubulins []. It has shown partial response in a patient with metastatic liposarcoma.

4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide (Quin-C1)

  • Compound Description: Quin-C1 is a nonpeptide agonist of the formyl peptide receptor-like 1 (FPRL1) [, ]. It induces chemotaxis and the release of β-glucuronidase in neutrophils.

4-butoxy-N-[2-(4-hydroxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide (Quin-C7)

  • Compound Description: Quin-C7 is a nonpeptide antagonist of FPRL1 []. It inhibits various FPRL1-mediated functions, including calcium mobilization, chemotaxis, degranulation, and extracellular signal-regulated kinase phosphorylation.

N-{7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy]-8-methyl-2-oxo-2H-chromen-3-yl}acetamide (KU-32)

  • Compound Description: KU-32 is a novel, novobiocin-based inhibitor of heat-shock protein 90 (Hsp90) []. It increases Hsp70 expression and shows promise in reversing sensory hypoalgesia associated with diabetic peripheral neuropathy.

Properties

Product Name

3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide

IUPAC Name

3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C15H20N2O3/c1-20-13-6-2-5-12(11-13)15(19)16-8-4-10-17-9-3-7-14(17)18/h2,5-6,11H,3-4,7-10H2,1H3,(H,16,19)

InChI Key

JZQCQIDNQAJPPB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCCN2CCCC2=O

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCCN2CCCC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.